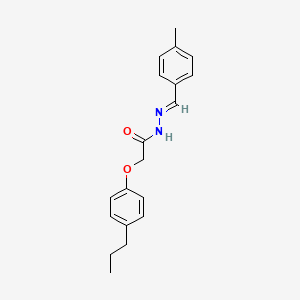
8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound that features a unique structure combining a pyrazole ring with a purine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of pyrazoles with appropriate alkyl halides. For instance, 3,5-dimethyl-1H-pyrazole can be reacted with heptyl bromide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions . The resulting intermediate can then be further reacted with a purine derivative under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated pyrazole derivatives.
Aplicaciones Científicas De Investigación
8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The pyrazole ring can coordinate with metal ions, forming stable complexes that can modulate enzyme function . Additionally, the compound’s hydrophobic heptyl chain allows it to interact with lipid membranes, potentially affecting cellular processes.
Comparación Con Compuestos Similares
- **2-[(Phenyl)-(3,5-Dimethyl-Pyrazol-1-yl)-Methyl]-Malonic Acid Diethyl Ester
- **Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands
Comparison: 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its combination of a pyrazole ring with a purine base, which is not commonly found in similar compounds. This unique structure allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H26N6O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
8-(3,5-dimethylpyrazol-1-yl)-7-heptyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H26N6O2/c1-5-6-7-8-9-10-23-14-15(22(4)18(26)20-16(14)25)19-17(23)24-13(3)11-12(2)21-24/h11H,5-10H2,1-4H3,(H,20,25,26) |
Clave InChI |
BRTIWFVRZVSFRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987966.png)
![(2E)-2-(1-methyl-2-benzo[e][1,3]benzothiazolylidene)-1-phenylethanone](/img/structure/B11987978.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11988000.png)
![2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11988007.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11988019.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11988025.png)

![2-chlorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11988035.png)


![N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide](/img/structure/B11988049.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11988054.png)

![5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988072.png)
